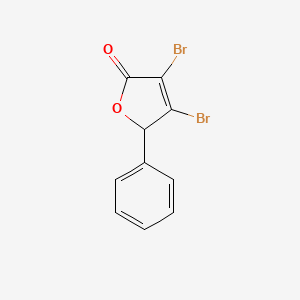

3,4-dibromo-5-phenyl-2(5H)-furanone

Description

Properties

IUPAC Name |

3,4-dibromo-2-phenyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2O2/c11-7-8(12)10(13)14-9(7)6-4-2-1-3-5-6/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXXYDCGRMDFBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=C(C(=O)O2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377217 | |

| Record name | 3,4-dibromo-5-phenyl-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72857-86-4 | |

| Record name | 3,4-Dibromo-5-phenylfuran-2(5H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72857-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-dibromo-5-phenyl-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 3,4-dibromo-5-phenyl-2(5H)-furanone

An In-Depth Technical Guide to the Synthesis of 3,4-dibromo-5-phenyl-2(5H)-furanone

Introduction and Strategic Overview

The 2(5H)-furanone scaffold is a prominent pharmacophore found in numerous natural products and biologically active compounds, exhibiting a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The targeted molecule, this compound (CAS 72857-86-4), is a synthetically versatile derivative.[3] The two labile bromine atoms at the C3 and C4 positions, coupled with the phenyl group at C5, make it a powerful intermediate for further chemical elaboration, particularly through cross-coupling reactions to build molecular complexity.[4][5]

Our synthetic strategy is centered on a robust and well-established transformation: the Friedel-Crafts reaction. This approach leverages commercially available or readily synthesized precursors to construct the target molecule efficiently. The core of this synthesis involves the electrophilic aromatic substitution of benzene with a suitable furanone-based electrophile derived from mucobromic acid.

Retrosynthetic Analysis and Precursor Selection

A logical retrosynthetic disconnection of the target molecule points to benzene and mucobromic acid (3,4-dibromo-5-hydroxy-2(5H)-furanone) as the immediate precursors. This is based on a Friedel-Crafts-type alkylation, a classic C-C bond-forming reaction.[6]

Mucobromic acid itself is a highly reactive and versatile starting material.[1][7] It can be synthesized from furfural, a bio-renewable feedstock, through an oxidative bromination process, making the overall pathway efficient and accessible.[8][9]

Diagram 1: Synthetic Pathway Overview

Sources

- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound 72857-86-4 [sigmaaldrich.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Mucobromic acid - Wikipedia [en.wikipedia.org]

- 9. US3661987A - Production of mucobromic acid - Google Patents [patents.google.com]

Introduction: The Significance of the 2(5H)-Furanone Scaffold

An In-Depth Technical Guide to the Chemical Properties and Applications of 3,4-dibromo-5-phenyl-2(5H)-furanone

For Researchers, Scientists, and Drug Development Professionals

The 2(5H)-furanone ring system is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] This five-membered lactone is a core structural component in a vast array of bioactive molecules, including antibiotics, anticancer agents, and anti-inflammatory compounds.[3] Derivatives of 2(5H)-furanone have demonstrated a wide spectrum of biological activities, such as antitumor, antimicrobial, antifungal, and anti-HIV properties.[3] The high reactivity and versatile chemical nature of this scaffold make it an invaluable building block for the synthesis of complex molecular architectures.

This guide focuses on a specific, highly functionalized derivative: This compound . The presence of two labile bromine atoms, a conjugated carbonyl system, and a phenyl substituent creates a unique electronic and steric environment, rendering it a highly reactive and versatile intermediate for organic synthesis. This document will provide a comprehensive overview of its chemical properties, reactivity, potential synthetic applications, and safe handling protocols, grounded in established chemical principles and data from analogous systems.

Core Physicochemical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized and inferred from available commercial data and the behavior of structurally related compounds.

| Property | Value / Description | Source |

| CAS Number | 72857-86-4 | |

| Molecular Formula | C₁₀H₆Br₂O₂ | |

| Molecular Weight | 317.96 g/mol | |

| Physical Form | Solid | |

| SMILES String | O=C(O1)C(Br)=C(Br)C1C2=CC=CC=C2 | |

| InChI Key | NLXXYDCGRMDFBB-UHFFFAOYSA-N |

The molecule's structure is characterized by an α,β-unsaturated γ-lactone ring. The two bromine atoms on the double bond significantly influence the ring's electronics, making the carbon atoms susceptible to nucleophilic attack. The phenyl group at the C5 position provides steric bulk and can participate in electronic delocalization.

Synthesis Strategies

A plausible synthetic route to this compound involves the modification of a readily available starting material, mucobromic acid (3,4-dibromo-5-hydroxy-2(5H)-furanone). The key transformation is the substitution of the C5-hydroxyl group with a phenyl group. This can be achieved via a Friedel-Crafts-type reaction with benzene, catalyzed by a Lewis acid.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the two vinyl bromine atoms. These halogens are labile and can be displaced through various substitution and coupling reactions, making the molecule a powerful synthetic intermediate.[1][2]

Nucleophilic Vinylic Substitution

The electron-withdrawing effect of the adjacent carbonyl group makes the C4-bromo substituent particularly susceptible to nucleophilic substitution. This reaction proceeds via an addition-elimination mechanism, allowing for the introduction of a wide range of functionalities.

Caption: Mechanism for nucleophilic vinylic substitution at the C4 position.

This pathway is fundamental to diversifying the furanone core. For instance, reaction with amines, thiols, or alkoxides can introduce nitrogen, sulfur, or oxygen-based substituents, respectively, leading to novel derivatives with potentially enhanced biological activity.

Palladium-Catalyzed Cross-Coupling Reactions

The vinyl bromides are excellent handles for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions. The Suzuki coupling, in particular, is a powerful tool for forming carbon-carbon bonds. This was famously applied in the synthesis of the COX-2 inhibitor Rofecoxib (Vioxx) from a related 3,4-dibromo-2(5H)-furanone precursor.[1][2]

A similar strategy can be applied to this compound to introduce aryl or vinyl groups at the C3 and C4 positions.

Experimental Protocol: Suzuki Cross-Coupling

This protocol is a representative example based on established methods for similar substrates.[2]

-

Reagent Preparation : In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base Addition : Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), followed by the addition of a base, such as sodium carbonate (Na₂CO₃, 2.0 eq).

-

Reaction Execution : Heat the reaction mixture with vigorous stirring to a temperature between 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification : Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Isolation : Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-3-bromo-5-phenyl-2(5H)-furanone. A second coupling can be performed to substitute the remaining bromine atom.

Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.

Applications in Drug Discovery and Materials Science

The this compound scaffold is a precursor to a diverse range of potentially bioactive compounds.

-

Anticancer Agents : The 2(5H)-furanone core is present in numerous natural products with anticancer activity.[2] The ability to functionalize the C3 and C4 positions allows for the synthesis of libraries of compounds for screening. For example, new bis-2(5H)-furanone derivatives have been synthesized and shown to exhibit significant inhibitory activity against glioma cells by arresting the cell cycle and interacting with DNA.[4]

-

Antimicrobial Development : Furanone derivatives are known to inhibit bacterial biofilm formation and growth.[1][2] The phenyl group at C5 can be modified to tune the lipophilicity and target specificity of novel antimicrobial candidates.

-

Advanced Materials : The conjugated system of the furanone ring can be extended through cross-coupling reactions, opening avenues for the development of novel organic electronic materials, dyes, or molecular probes.

Safety and Handling

Proper handling of this compound is essential due to its reactive nature and the general hazards associated with halogenated organic compounds.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.[5]

-

Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6]

-

Storage : Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[7] The material should be protected from light.[7]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Skin Contact : Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Inhalation : Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its key chemical properties—notably the reactivity of its vinyl bromides in both nucleophilic substitution and cross-coupling reactions—provide a robust platform for the creation of diverse and complex molecules. For researchers in drug discovery, its connection to the pharmacologically significant 2(5H)-furanone family makes it a compelling starting point for developing novel therapeutics. As with all reactive chemical agents, adherence to strict safety protocols is paramount to ensure its effective and safe utilization in the laboratory.

References

-

Gomza, A., et al. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. National Institutes of Health. Available from: [Link]

-

Gomza, A., et al. (2023). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. National Institutes of Health. Available from: [Link]

-

Gomza, A., et al. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. MDPI. Available from: [Link]

-

El-Maghraby, W. R., & El-Sayed, R. (2014). SYNTHESIS AND REACTIONS OF SOME 2(3H)- AND 2(5H)- FURANONE DERIVATIVES: A COMPARATIVE STUDY. Mansoura Journal of Chemistry. Available from: [Link]

-

Szychowski, K. A., et al. (2021). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. National Institutes of Health. Available from: [Link]

-

PubChem. (n.d.). 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone. National Center for Biotechnology Information. Available from: [Link]

-

Synerzine. (2020). SAFETY DATA SHEET: 2(5H)-Furanone, 3-hydroxy-4,5-dimethyl-. Synerzine. Available from: [Link]

-

Chen, X., et al. (2018). Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. PubMed. Available from: [Link]

-

The Good Scents Company. (n.d.). 2(5H)-furanone. The Good Scents Company. Available from: [Link]

Sources

- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. synerzine.com [synerzine.com]

3,4-dibromo-5-phenyl-2(5H)-furanone CAS number

An In-depth Technical Guide to 3,4-dibromo-5-phenyl-2(5H)-furanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. The 2(5H)-furanone core is a prevalent scaffold in numerous natural products and pharmacologically active molecules, exhibiting a wide spectrum of biological activities. This document elucidates the fundamental chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its utility as a versatile intermediate in the development of novel therapeutic agents. Detailed experimental protocols and safety guidelines are also provided to facilitate its practical application in a research setting.

Introduction: The Significance of the 2(5H)-Furanone Scaffold

The 2(5H)-furanone ring system is a recurring motif in a vast array of natural products isolated from diverse sources, including plants, marine organisms, and microorganisms.[1][2] These compounds are known to possess a broad range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][3] The inherent reactivity of the furanone core, often enhanced by halogen substituents, makes it a privileged scaffold in medicinal chemistry and a valuable starting point for the synthesis of complex molecular architectures.

This compound, in particular, combines the reactive di-bromo alkene functionality with a phenyl substituent, offering multiple avenues for chemical modification. The two bromine atoms are susceptible to nucleophilic substitution and can participate in various cross-coupling reactions, allowing for the introduction of diverse functional groups. The phenyl group, in turn, influences the compound's steric and electronic properties and can be a site for further derivatization. These structural features make this compound a highly versatile building block for the synthesis of novel compounds with potential therapeutic applications.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its effective use in research and development. This section details the key identifiers and physicochemical characteristics of this compound.

| Property | Value | Source |

| CAS Number | 72857-86-4 | [4] |

| Molecular Formula | C₁₀H₆Br₂O₂ | [4] |

| Molecular Weight | 317.96 g/mol | [4] |

| Physical Form | Solid | [4] |

| InChI | 1S/C10H6Br2O2/c11-7-8(12)10(13)14-9(7)6-4-2-1-3-5-6/h1-5,9H | [4] |

| SMILES | O=C(O1)C(Br)=C(Br)C1C2=CC=CC=C2 | [4] |

Synthesis and Mechanistic Considerations

The synthesis of 3,4-diaryl-2(5H)-furanones can be achieved via intermediates such as 3,4-dibromo-2(5H)-furanone, highlighting a potential synthetic route for the title compound.[5] A common strategy involves the bromination of a suitable precursor followed by subsequent modifications.

Illustrative Synthetic Pathway

While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, a plausible and generalized synthetic approach can be extrapolated from the synthesis of related furanone derivatives. A potential pathway could involve the reaction of mucobromic acid (3,4-dibromo-5-hydroxy-2(5H)-furanone) with a phenylating agent or the direct bromination of 5-phenyl-2(5H)-furanone.

Below is a conceptual workflow for the synthesis, emphasizing the key transformations.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on common organic synthesis techniques for analogous compounds and should be optimized for specific laboratory conditions.

Objective: To synthesize this compound from mucobromic acid.

Materials:

-

Mucobromic acid (3,4-dibromo-5-hydroxy-2(5H)-furanone)

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Anhydrous solvent (e.g., Toluene or DMF)

-

Standard glassware for organic synthesis under inert atmosphere

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add mucobromic acid (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.5 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.

-

Solvent and Catalyst Addition: Add anhydrous toluene via syringe. Degas the resulting suspension by bubbling nitrogen through it for 15-20 minutes. Add the palladium catalyst (0.05 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactivity and Potential for Derivatization

The chemical reactivity of this compound is dominated by the two bromine substituents on the electron-deficient double bond. This makes the compound an excellent substrate for a variety of chemical transformations.

Nucleophilic Substitution

The bromine atoms at the C3 and C4 positions are susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, thiols, and alkoxides.[2] This allows for the straightforward introduction of nitrogen, sulfur, and oxygen-containing functional groups, respectively. The regioselectivity of the substitution can often be controlled by the reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bonds can readily participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon bonds, providing access to a diverse array of derivatives with extended conjugation and substitution patterns. For instance, a Suzuki coupling with an arylboronic acid could yield a 3,4,5-triaryl-2(5H)-furanone derivative.

Caption: Reactivity of this compound in key transformations.

Potential Applications in Drug Discovery

Derivatives of 2(5H)-furanones have shown promise in a variety of therapeutic areas. The ability to readily functionalize this compound makes it an attractive starting material for the development of new drug candidates.

-

Anticancer Agents: Many furanone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[3][6] The mechanism of action can vary, with some compounds inducing apoptosis or arresting the cell cycle.[6]

-

Antimicrobial and Biofilm Inhibition: Halogenated furanones are well-known for their ability to inhibit bacterial growth and, notably, to interfere with quorum sensing, a key communication process in bacteria that regulates biofilm formation.[1][2]

-

Enzyme Inhibition: The furanone scaffold has been identified as a core structure in inhibitors of various enzymes, including cyclooxygenases (COX) and topoisomerases.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Classification: It is classified as a combustible solid.[4] While specific toxicity data is limited, related halogenated compounds can be irritants and harmful if swallowed or inhaled.[7][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[7]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its rich reactivity, stemming from the two bromine substituents, allows for the creation of a wide range of derivatives. The proven biological activity of the broader furanone class suggests that compounds derived from this starting material hold significant potential for the development of novel therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in leveraging this promising chemical entity.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 154638, 3,4-Dibromo-2(5H)-furanone. [Link]

-

Zarębska, A., et al. (2021). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 26(21), 6435. [Link]

-

National Center for Biotechnology Information. (2021). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. [Link]

-

El-Magd, W. A., et al. (2014). SYNTHESIS AND REACTIONS OF SOME 2(3H)- AND 2(5H)- FURANONE DERIVATIVES: A COMPARATIVE STUDY. International Journal of Chemical and Pharmaceutical Sciences, 5(4), 45-51. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 154418, 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone. [Link]

-

Global Substance Registration System. 3,4-DIBROMO-2(5H)-FURANONE. [Link]

-

SpectraBase. 3,4-Dibromo-2(5H)-furanone. [Link]

-

ResearchGate. (2021). Synthesis of 3,4-diaryl-2(5H)-furanone via 3,4-dibromo-2(5H)-furanone. [Link]

-

National Center for Biotechnology Information. (2021). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. [Link]

-

Pettit, G. R., et al. (1978). Antineoplastic agents. 58. Synthesis of 3-aryl-5-bromo-2(5H)-furanones. Journal of Medicinal Chemistry, 21(5), 489-492. [Link]

-

ResearchGate. (2019). Chemical structures of the furanone compounds. [Link]

-

National Center for Biotechnology Information. (2021). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. [Link]

-

ResearchGate. (2018). Bis-2(5 H )-furanone Derivatives as New Anticancer Agents: Design, Synthesis, Biological Evaluation and Mechanism Studies. [Link]

Sources

- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound 72857-86-4 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Molecular Structure of 3,4-dibromo-5-phenyl-2(5H)-furanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and chemical properties of 3,4-dibromo-5-phenyl-2(5H)-furanone. This compound belongs to the furanone family, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The presence of two bromine atoms on the furanone ring, coupled with a phenyl substituent, imparts unique reactivity and potential for further chemical modification, making it a valuable scaffold in drug discovery and organic synthesis. This document will delve into the intricacies of its molecular architecture, explore a validated synthetic route, and discuss its chemical behavior, supported by spectroscopic data and established reaction mechanisms.

Introduction: The Significance of the Furanone Scaffold

The 2(5H)-furanone ring is a prominent pharmacophore found in a variety of natural products and synthetic molecules exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4]. The reactivity of the furanone core is largely dictated by the substituents on the ring. Halogenated furanones, in particular, are highly versatile intermediates in organic synthesis due to the lability of the halogen atoms, which allows for the introduction of diverse functional groups[2][5]. The title compound, this compound, is a prime example of a synthetically valuable furanone derivative. The phenyl group at the 5-position influences the molecule's steric and electronic properties, while the dibromo substitution at the 3 and 4-positions provides reactive sites for cross-coupling and nucleophilic substitution reactions.

Molecular Structure and Properties

The fundamental structure of this compound consists of a five-membered lactone ring containing a double bond between the C3 and C4 carbons. This endocyclic double bond is in conjugation with the carbonyl group at the C2 position. The key structural features and physicochemical properties are summarized below.

Structural Formula and Key Identifiers

-

Chemical Name: this compound

-

Molecular Formula: C₁₀H₆Br₂O₂

-

Molecular Weight: 317.96 g/mol

-

SMILES String: O=C(O1)C(Br)=C(Br)C1C2=CC=CC=C2

-

InChI Key: NLXXYDCGRMDFBB-UHFFFAOYSA-N

Spectroscopic Characterization (Predicted and Representative Data)

| Spectroscopic Data | Predicted Chemical Shifts/Signals | Interpretation |

| ¹H NMR | δ 7.2-7.5 (m, 5H, Ar-H), δ 5.5-6.0 (s, 1H, H-5) | The aromatic protons of the phenyl group would appear as a multiplet in the downfield region. The proton at the C5 position, being adjacent to the oxygen atom and the phenyl group, would appear as a singlet in the specified range. |

| ¹³C NMR | δ 165-170 (C=O), δ 135-140 (Ar-C), δ 125-130 (Ar-CH), δ 115-120 (C3/C4-Br), δ 80-85 (C5) | The carbonyl carbon is expected to be the most downfield signal. The aromatic carbons will have distinct signals, and the bromine-substituted carbons of the double bond will also be in the downfield region. The C5 carbon, attached to the oxygen and phenyl group, will appear in the specified range. |

| IR (cm⁻¹) | ~1750-1770 (C=O stretch), ~1600-1650 (C=C stretch), ~3000-3100 (Ar-H stretch) | The strong carbonyl absorption is characteristic of a lactone. The carbon-carbon double bond stretch and aromatic C-H stretches are also expected to be present. |

| Mass Spectrometry (m/z) | ~318 [M]⁺, with characteristic isotopic pattern for two bromine atoms | The molecular ion peak would be observed, and the presence of two bromine atoms would result in a distinctive M, M+2, and M+4 isotopic pattern. |

Synthesis of this compound

The synthesis of 3,4-diaryl-2(5H)-furanones can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, starting from 3,4-dibromo-2(5H)-furanone[2]. This approach offers a versatile method for introducing aryl substituents onto the furanone core.

Proposed Synthetic Protocol: Suzuki Coupling Reaction

This protocol outlines the synthesis of 3,4-diaryl-2(5H)-furanones, which can be adapted for the synthesis of the mono-phenylated target compound by controlling the stoichiometry of the reagents.

Reaction Scheme:

Step-by-Step Methodology:

-

Reactant Preparation: In a suitable reaction vessel, dissolve 3,4-dibromo-2(5H)-furanone (1 equivalent) in a suitable solvent system, such as a mixture of toluene and water.

-

Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, a few mol%) and a base (e.g., Na₂CO₃, 2-3 equivalents).

-

Boronic Acid Addition: Add phenylboronic acid (1-1.2 equivalents).

-

Reaction Condition: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an appropriate temperature (e.g., 80-100 °C) for several hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired this compound.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Palladium catalysts are highly efficient in catalyzing the formation of carbon-carbon bonds in Suzuki coupling reactions.

-

Base: The base is crucial for the activation of the boronic acid and to facilitate the transmetalation step in the catalytic cycle.

-

Solvent System: A two-phase solvent system is often used to dissolve both the organic-soluble furanone and the water-soluble base.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by the two labile bromine atoms and the electrophilic nature of the α,β-unsaturated lactone system.

Nucleophilic Substitution

The bromine atoms at the C3 and C4 positions are susceptible to nucleophilic substitution by a variety of nucleophiles, including amines, thiols, and alkoxides. This allows for the facile introduction of a wide range of functional groups, leading to the generation of diverse molecular libraries for biological screening[2][5].

Cross-Coupling Reactions

As demonstrated in its synthesis, the C-Br bonds can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This enables the formation of C-C bonds and the introduction of aryl, vinyl, and alkynyl substituents. The synthesis of the anti-inflammatory drug Rofecoxib utilizes a similar bis-arylation of a 3,4-dibromo-2(5H)-furanone derivative via Suzuki coupling[2].

Potential as a Bioactive Scaffold

Derivatives of 2(5H)-furanones have shown promising biological activities. For instance, some furanone derivatives exhibit inhibitory activity against cancer cell lines and can inhibit biofilm formation in bacteria[1][2]. The combination of the furanone core with a phenyl group in this compound provides a lipophilic character that may enhance its interaction with biological targets. Further derivatization of this scaffold could lead to the discovery of novel therapeutic agents.

Logical Relationship of Reactivity

Caption: Reactivity and application pathways of the furanone core.

Conclusion

This compound is a synthetically versatile molecule with significant potential in medicinal chemistry and drug discovery. Its molecular structure, characterized by a reactive dibrominated α,β-unsaturated lactone system and a phenyl substituent, provides a valuable platform for the development of novel compounds. The synthetic accessibility through established methods like the Suzuki coupling, combined with the potential for diverse chemical modifications, makes it an attractive starting material for the exploration of new chemical space and the discovery of future therapeutic agents. Further research into the biological activities of derivatives of this compound is warranted.

References

- Natural and Synthetic Furanones with Anticancer Activity. PubMed.

- Pinofuranoxins A and B, Bioactive Trisubstituted Furanones Produced by the Invasive P

- 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. NIH.

- Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents.

- The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. MDPI.

- Synthesis and Biological Properties of 2(5H)

- 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. MDPI.

- SYNTHESIS AND REACTIONS OF SOME 2(3H)- AND 2(5H)

- This compound. Sigma-Aldrich.

- Synthesis of 3,4-diaryl-2(5H)-furanone via 3,4-dibromo-2(5H)-furanone.

Sources

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Biological Activity of 2(5H)-Furanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2(5H)-furanone scaffold, a core structural motif in numerous natural products, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the multifaceted pharmacological landscape of these compounds, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. We will delve into the molecular mechanisms underpinning these activities, present key structure-activity relationships, and provide detailed experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the 2(5H)-furanone framework.

Introduction: The 2(5H)-Furanone Core - A Privileged Scaffold in Drug Discovery

The 2(5H)-furanone, also known as a butenolide, is a five-membered heterocyclic lactone that serves as a versatile building block in organic synthesis and a key pharmacophore in a wide array of biologically active molecules.[1] Natural sources of 2(5H)-furanone derivatives are abundant, ranging from marine algae to terrestrial plants and microorganisms.[1][2] The inherent reactivity of the α,β-unsaturated lactone system, coupled with the potential for diverse substitutions at various positions of the furanone ring, allows for the fine-tuning of biological activity and pharmacokinetic properties. This chemical tractability has made the 2(5H)-furanone scaffold a focal point for the development of novel therapeutic agents.

This guide will explore the significant biological activities of 2(5H)-furanone derivatives, with a particular emphasis on their potential as antimicrobial, anticancer, and anti-inflammatory agents. We will examine the molecular targets and signaling pathways modulated by these compounds, supported by evidence from the scientific literature.

Antimicrobial and Anti-Biofilm Activity: Disrupting Bacterial Communication and Viability

One of the most extensively studied properties of 2(5H)-furanone derivatives is their ability to combat microbial infections, not only by direct bactericidal or bacteriostatic effects but also by interfering with bacterial virulence mechanisms such as biofilm formation.[3][4][5]

Mechanism of Action: From Quorum Sensing Inhibition to ROS Induction

The antimicrobial action of 2(5H)-furanones is often multifaceted. Halogenated furanones, originally isolated from the red alga Delisea pulchra, are well-known for their ability to inhibit quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production.[2][6] In Gram-negative bacteria, these furanones can competitively inhibit the binding of N-acyl-homoserine lactone (AHL) signaling molecules to their cognate LuxR-type receptors.[7]

In Gram-positive bacteria like Staphylococcus aureus, the mechanism is less reliant on AHL interference.[7][8][9] Some derivatives, such as the chlorinated 2(5H)-furanone F105, exhibit selective activity against Gram-positive bacteria by inducing the formation of reactive oxygen species (ROS) and interacting non-specifically with multiple proteins, thereby impairing the cellular anti-ROS defense systems.[7]

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of selected 2(5H)-furanone derivatives against various bacterial strains.

| Compound | Derivative Type | Target Organism | MIC (µg/mL) | Reference |

| Compound 26 | Sulfonyl and l-borneol moiety | S. aureus | 8 | [3] |

| B. subtilis | 8 | [3] | ||

| F105 | Chlorinated, sulfonyl, and l-menthol moieties | S. aureus | 10 | [3][8][9] |

| S. epidermidis | 8-16 | [7] | ||

| B. cereus | 8-16 | [7] | ||

| F131 | l-borneol fragment | S. aureus | 8-16 | [2] |

| C. albicans | 8-16 | [2] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method for determining the MIC of 2(5H)-furanone derivatives.

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a single colony of the test bacterium from an agar plate and inoculate it into a sterile tube containing 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).

-

Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the 2(5H)-furanone derivative in a suitable solvent (e.g., DMSO).

-

Perform a serial two-fold dilution of the stock solution in CAMHB in a 96-well microtiter plate to obtain a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Anticancer Activity: Targeting Cell Proliferation and Survival

A growing body of evidence highlights the potential of 2(5H)-furanone derivatives as anticancer agents, with demonstrated activity against various cancer cell lines.[1][10][11][12]

Mechanism of Action: Cell Cycle Arrest and DNA Interaction

The anticancer mechanisms of 2(5H)-furanone derivatives are diverse and appear to be structure-dependent. Some derivatives, such as certain bis-2(5H)-furanones, have been shown to induce cell cycle arrest.[4][10] For instance, compound 4e, a bis-2(5H)-furanone derivative containing a benzidine core, was found to arrest C6 glioma cells in the S-phase of the cell cycle.[4][10] Further studies with this compound indicated that it can significantly interact with DNA, suggesting that DNA may be a potential molecular target.[10] Other derivatives have been shown to inhibit key enzymes involved in cancer progression, such as kinases and topoisomerase I.[12] Theoretical studies have also suggested that some furanone derivatives could act as inhibitors of the Eag-1 potassium channel, which is implicated in cancer cell growth.[13]

Quantitative Data: In Vitro Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC50) values for selected 2(5H)-furanone derivatives against different cancer cell lines.

| Compound | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4e | bis-2(5H)-furanone with benzidine core | C6 glioma | 12.1 | [4][10] |

| 5-Alkoxy-3,4-dichloro-2(5H)-furanone D | 5-Alkoxy-3,4-dichloro | A549 (lung cancer) | 6.7 µg/mL | [12] |

| 5-Alkoxy-3,4-dichloro-2(5H)-furanone E | 5-Alkoxy-3,4-dichloro | A549 (lung cancer) | 7.7 µg/mL | [12] |

| Dithiocarbamate L | Dithiocarbamate with piperazine group | HeLa (cervical cancer) | 0.06 | [12] |

| SMMC-7721 (hepatocellular carcinoma) | 0.006 | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 2(5H)-furanone derivative in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

-

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Several 2(5H)-furanone derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential for the treatment of inflammatory diseases.[3][14][15][16]

Mechanism of Action: COX Inhibition and NF-κB Pathway Suppression

The anti-inflammatory effects of 2(5H)-furanones are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response. Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[14][16] Additionally, certain furan-2,5-dione derivatives, such as BPD, have been reported to suppress the expression of inflammatory genes, including COX-2, iNOS, TNF-α, IL-6, and IL-1β, by inactivating the NF-κB signaling pathway.[17] This inactivation can occur through the inhibition of upstream kinases like TGF-β-activated kinase-1 (TAK1).[17] Furanone derivatives with phenol moieties can also act as antioxidants, scavenging free radicals and reactive oxygen species that contribute to inflammation.[14][15]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Model

This protocol describes a widely used in vivo model for evaluating the anti-inflammatory activity of test compounds.

-

Animal Acclimatization:

-

Use male Wistar rats or Swiss albino mice, and allow them to acclimatize to the laboratory conditions for at least one week before the experiment.

-

House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide free access to food and water.

-

-

Compound Administration:

-

Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and one or more test groups receiving different doses of the 2(5H)-furanone derivative.

-

Administer the test compound and the standard drug intraperitoneally or orally 30-60 minutes before the induction of inflammation. The control group receives the vehicle.

-

-

Induction of Edema:

-

Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each animal.

-

-

Measurement of Paw Volume:

-

Measure the paw volume of each animal immediately before the carrageenan injection (initial volume) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each group at each time point using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

-

Compare the results of the test groups with the control and standard drug groups to evaluate the anti-inflammatory activity.

-

Conclusion and Future Perspectives

The 2(5H)-furanone scaffold represents a highly promising platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The diverse mechanisms of action, including quorum sensing inhibition, ROS induction, cell cycle arrest, and modulation of inflammatory pathways, underscore the therapeutic potential of these compounds. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as in-depth mechanistic studies to fully elucidate their molecular targets. Furthermore, the evaluation of the in vivo efficacy and safety of lead compounds will be crucial for their translation into clinical applications. The continued exploration of the chemical space around the 2(5H)-furanone core is poised to yield a new generation of drugs for the treatment of infectious diseases, cancer, and inflammatory disorders.

References

-

The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. National Institutes of Health. [Link]

-

Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. MDPI. [Link]

-

Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus. National Institutes of Health. [Link]

-

Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. Frontiers. [Link]

-

Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. National Institutes of Health. [Link]

-

Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. PubMed. [Link]

-

Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. Bentham Science. [Link]

-

Simple 2(5 H )-furanone derivatives with selective cytotoxicity towards non-small cell lung cancer cell line A549 – Synthesis, structure-activity relationship and biological evaluation. ResearchGate. [Link]

-

3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. National Institutes of Health. [Link]

-

Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents | Request PDF. ResearchGate. [Link]

-

Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. Ingenta Connect. [Link]

-

Novel 4,5-diaryl-3-hydroxy-2(5H)-furanones as anti-oxidants and anti-inflammatory agents. Europe PMC. [Link]

-

(PDF) Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents (2017) | Renzo Rossi | 26 Citations. SciSpace. [Link]

-

Bis-2(5 H )-furanone Derivatives as New Anticancer Agents: Design, Synthesis, Biological Evaluation and Mechanism Studies. ResearchGate. [Link]

-

Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition. ResearchGate. [Link]

-

(Open Access) Natural and synthetic furanones with anticancer activity (2016) | Alessio Cimmino | 4 Citations. SciSpace. [Link]

-

Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation. PubMed. [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PubMed Central. [Link]

-

Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. Taylor & Francis Online. [Link]

-

Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and. ResearchGate. [Link]

-

Thio Derivatives of 2(5H)-Furanone as Inhibitors against Bacillus subtilis Biofilms. PubMed. [Link]

-

The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. arpi.unipi.it [arpi.unipi.it]

- 7. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus [frontiersin.org]

- 9. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ccij-online.org [ccij-online.org]

- 14. Novel 4,5-diaryl-3-hydroxy-2(5H)-furanones as anti-oxidants and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Multifaceted Mechanisms of Action of 3,4-dibromo-5-phenyl-2(5H)-furanone

Foreword: Unraveling the Therapeutic Potential of a Privileged Scaffold

The 2(5H)-furanone core represents a "privileged scaffold" in medicinal chemistry, a structural framework that confers a predisposition for biological activity.[1][2] When halogenated and further substituted with an aromatic moiety, as in the case of 3,4-dibromo-5-phenyl-2(5H)-furanone, this scaffold gives rise to a molecule with a complex and compelling pharmacological profile. This guide provides an in-depth exploration of the known and potential mechanisms of action of this compound, moving beyond a singular focus to present a holistic view of its potential as a modulator of bacterial communication, an inducer of cancer cell death, and a suppressor of inflammatory pathways. The insights and protocols contained herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to further investigate and harness the therapeutic promise of this intriguing molecule.

Part 1: The Primary Mechanism - Disruption of Bacterial Quorum Sensing

The most extensively characterized mechanism of action for halogenated furanones is the inhibition of bacterial quorum sensing (QS).[3][4] QS is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density, regulating virulence, biofilm formation, and antibiotic resistance.[4]

Molecular Mimicry and Competitive Inhibition

Halogenated furanones, including this compound, are structural analogs of N-acyl homoserine lactones (AHLs), the signaling molecules used by many Gram-negative bacteria.[5] This structural similarity allows them to act as competitive inhibitors, binding to the LuxR-type transcriptional regulators that are the receptors for AHLs.[5] The presence of halogen atoms on the furanone ring has been shown to enhance the binding affinity for these QS receptors.[5]

Destabilization of QS Receptor Proteins

Beyond simple competitive binding, a key insight into the mechanism of halogenated furanones is their ability to destabilize the LuxR-type proteins.[5] By binding to the receptor, the furanone appears to induce a conformational change that marks the protein for proteolytic degradation. This leads to a decrease in the cellular concentration of the QS receptor, thereby preventing the activation of QS-regulated genes.

Caption: Quorum sensing inhibition by this compound.

Experimental Protocol: Assessing Quorum Sensing Inhibition

A standard method to evaluate the QS inhibitory potential of a compound is to use a reporter strain, such as Chromobacterium violaceum, which produces a purple pigment (violacein) under the control of QS.

Step-by-Step Methodology:

-

Culture Preparation: Grow a culture of Chromobacterium violaceum overnight in a suitable broth medium.

-

Assay Preparation: Prepare agar plates supplemented with a known concentration of the appropriate AHL to induce violacein production.

-

Compound Application: Apply a sterile paper disc impregnated with a known concentration of this compound to the center of the agar plate. A solvent control disc should also be included.

-

Inoculation: Inoculate the plates with the overnight culture of C. violaceum.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 30°C) for 24-48 hours.

-

Observation: Measure the diameter of the zone of pigment inhibition around the disc. A clear zone where the bacteria have grown but not produced the purple pigment indicates QS inhibition.

Part 2: Anticancer Activity - A Multi-pronged Assault on Malignant Cells

Recent research has illuminated the significant potential of furanone derivatives, including those with aryl substitutions, as anticancer agents.[2][6][7] The mechanism of action in this context is multifaceted, involving the induction of programmed cell death and the disruption of cell cycle progression.

Induction of Apoptosis

A primary anticancer mechanism of furanone derivatives is the induction of apoptosis, or programmed cell death. This is achieved through the modulation of key regulatory proteins in the apoptotic cascade.

-

Downregulation of Survivin: Survivin is an inhibitor of apoptosis protein (IAP) that is overexpressed in many cancers. Furanone derivatives have been shown to downregulate the expression of survivin, thereby removing a key brake on the apoptotic process.[6][8]

-

Activation of Caspases: Caspases are a family of proteases that execute the apoptotic program. Furanone compounds have been observed to activate key executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the dismantling of the cell.[6][8]

Cell Cycle Arrest

In addition to inducing apoptosis, some furanone derivatives can arrest the cell cycle at specific checkpoints, preventing cancer cells from proliferating.[7] This can occur at various phases, such as the S-phase or G2/M phase, depending on the specific compound and cell type.

Caption: Anticancer mechanisms of this compound.

Experimental Protocol: Evaluating Antiproliferative Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HCT116 colon cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

| Compound | Cell Line | IC50 (µM) | Reference |

| 3,4-dibromo-5-(triisopropylsilyloxy)-furan-2(5H)-one | HCT-116 | 7.3 - 21.3 | [6] |

| 3,4-dibromo-5-(tert-butyldiphenylsilyloxy)-furan-2(5H)-one | HCT-116 | 3.9 - 65.6 | [6] |

| Bis-2(5H)-furanone derivative (4e) | C6 glioma | 12.1 | [7] |

Part 3: Anti-inflammatory Effects - Quelling the Inflammatory Cascade

The furanone scaffold, particularly with diaryl substitutions, has demonstrated significant anti-inflammatory properties.[9][10][11] This activity is primarily attributed to the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, particularly COX-2, are critical mediators of inflammation through the production of prostaglandins.[12] Phenyl-substituted furanones have been identified as potent and selective inhibitors of COX-2.[11][12] By blocking the active site of COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever.

Suppression of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammatory gene expression.[13][14] Certain furanone derivatives have been shown to inhibit the activation of the NF-κB pathway.[13] This can occur through the inhibition of upstream kinases, such as IκB kinase (IKK), which prevents the degradation of the inhibitory protein IκBα and the subsequent translocation of NF-κB to the nucleus.[13][14] This leads to a reduction in the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).

Caption: Anti-inflammatory mechanisms of this compound.

Experimental Protocol: Measuring COX-2 Inhibition

An in vitro COX-2 inhibitory assay can be performed to determine the direct effect of the compound on enzyme activity.

Step-by-Step Methodology:

-

Enzyme and Substrate Preparation: Obtain purified recombinant COX-2 enzyme and its substrate, arachidonic acid.

-

Reaction Setup: In a suitable buffer, combine the COX-2 enzyme with various concentrations of this compound and pre-incubate. A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.

-

Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time.

-

Stop Reaction: Terminate the reaction by adding a stopping solution (e.g., a strong acid).

-

Quantify Product: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion: A Molecule of Diverse Therapeutic Promise

This compound emerges not as a molecule with a single, defined role, but as a versatile platform for therapeutic intervention. Its ability to disrupt bacterial communication, trigger cancer cell death, and suppress inflammation underscores the significant potential of the halogenated furanone scaffold. The phenyl substitution likely contributes to the potency and specificity of these activities, a hypothesis that warrants further investigation through rigorous structure-activity relationship studies. The experimental frameworks provided in this guide offer a starting point for the continued exploration of this promising compound, with the ultimate goal of translating its multifaceted mechanisms of action into novel therapeutic strategies for infectious diseases, cancer, and inflammatory disorders.

References

A comprehensive list of references will be compiled based on the sources identified during the research phase, including full titles, sources, and clickable URLs.

Sources

- 1. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arpi.unipi.it [arpi.unipi.it]

- 4. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5 H)-One Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Novel 4,5-diaryl-3-hydroxy-2(5H)-furanones as anti-oxidants and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-arylidene-5-(4-isobutylphenyl)-2(3H)-furanones: a new series of anti-inflammatory and analgesic compounds having antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PMC [pmc.ncbi.nlm.nih.gov]

From Ocean's Arsenal to Pharmaceutical Pipeline: A Technical Guide to the Discovery and History of Brominated Furanones

Abstract

This in-depth technical guide charts the fascinating journey of brominated furanones, from their serendipitous discovery in the marine red alga Delisea pulchra to their current status as promising leads in drug development. We will delve into the historical context of their initial isolation and structural elucidation, explore their ecological significance as a sophisticated chemical defense mechanism, and dissect the intricate biosynthetic pathways responsible for their production. Furthermore, this guide will provide a comprehensive overview of the evolution of synthetic methodologies for these compounds and their expanding therapeutic potential, with a particular focus on their well-established anti-biofilm and quorum quenching activities, as well as emerging evidence for their anti-inflammatory and anti-cancer properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this unique class of marine natural products.

The Dawn of a New Class of Bioactive Molecules: A Historical Perspective

The story of brominated furanones begins in the 1970s, a vibrant era for marine natural product discovery. In 1977, a seminal paper by Kazlauskas, Murphy, Quinn, and Wells in Tetrahedron Letters described the isolation and characterization of a series of novel halogenated lactones from the red alga Delisea fimbriata (now taxonomically classified as Delisea pulchra). This pioneering work laid the groundwork for what would become a significant field of research.

The initial structural elucidation of these furanones was a testament to the analytical capabilities of the time. The researchers employed a combination of spectroscopic techniques, primarily nuclear magnetic resonance (NMR) and mass spectrometry (MS), to unravel the molecular architecture of these compounds. These early studies revealed a characteristic 2(5H)-furanone core substituted with bromine atoms and a variable alkyl side chain.

Subsequent research, notably by de Nys and his collaborators in the 1990s, significantly expanded the known diversity of these compounds, identifying numerous new furanone structures from D. pulchra.[1] This work was pivotal in shifting the focus from mere chemical characterization to understanding the profound ecological roles and potent biological activities of these molecules.

Nature's Anti-Fouling Strategy: The Ecological Significance of Brominated Furanones

The primary function of brominated furanones in Delisea pulchra is to act as a powerful defense mechanism against biofouling—the unwanted colonization of surfaces by microorganisms, plants, and animals.[2] The surface of D. pulchra is remarkably clean, a stark contrast to other submerged surfaces in the marine environment, and this is largely attributed to the continuous secretion of these bioactive compounds.

The anti-fouling activity of brominated furanones is intrinsically linked to their ability to interfere with bacterial communication, a process known as quorum sensing (QS).[2] Bacteria use QS to coordinate gene expression and collective behaviors, such as biofilm formation, virulence factor production, and swarming motility. By disrupting these communication pathways, brominated furanones effectively prevent the initial stages of biofilm formation on the alga's surface.

dot

Caption: Ecological role of brominated furanones.

Unraveling the Molecular Machinery: Biosynthesis of Brominated Furanones

The biosynthesis of brominated furanones in Delisea pulchra is a fascinating example of specialized metabolic engineering in marine organisms. While the complete pathway is still under investigation, key enzymatic players and precursor molecules have been identified. It is widely accepted that the biosynthesis originates from fatty acid or polyketide pathways.[3][4]

A crucial enzyme in this process is a vanadium-dependent bromoperoxidase (V-BrPO).[5] This enzyme, isolated from D. pulchra, catalyzes the oxidation of bromide ions (Br⁻) from seawater, using hydrogen peroxide as an oxidant, to generate a highly reactive brominating species. This electrophilic bromine is then incorporated into organic precursor molecules, leading to the formation of the brominated furanone scaffold.

The likely precursors for the furanone ring are thought to be derived from fatty acids, which undergo a series of enzymatic modifications, including oxidation, cyclization, and subsequent bromination, to yield the final furanone products.

dot

Caption: Proposed biosynthetic pathway of brominated furanones.

From Nature's Blueprint to Laboratory Synthesis: A Survey of Synthetic Methodologies

The potent biological activities of brominated furanones have spurred significant interest in their chemical synthesis. The ability to produce these molecules and their analogs in the laboratory is crucial for structure-activity relationship (SAR) studies and for generating sufficient quantities for preclinical and clinical evaluation.

A variety of synthetic strategies have been developed over the years, often centered around the construction of the substituted furanone ring and the regioselective introduction of bromine atoms. Some of the key approaches include:

-

Cyclization of γ-keto acids: This is a classical approach where a suitably substituted γ-keto acid is cyclized to form the furanone ring.

-

Palladium-catalyzed cross-coupling reactions: Modern synthetic methods, such as the Suzuki and Stille couplings, have been employed to introduce the alkyl or aryl side chains onto a pre-formed furanone scaffold.[6]

-

Halogenation of furanone precursors: Direct bromination of furanone or butenolide precursors using reagents like N-bromosuccinimide (NBS) is a common strategy to install the bromine atoms.

The choice of synthetic route often depends on the desired substitution pattern on the furanone ring and the stereochemical outcome.

Therapeutic Potential and Drug Development Applications

The unique ability of brominated furanones to interfere with bacterial quorum sensing has positioned them as attractive candidates for the development of novel anti-infective agents. Unlike traditional antibiotics that kill bacteria, these compounds act as "anti-virulence" agents, disarming pathogens without exerting strong selective pressure for the development of resistance.

Anti-Biofilm and Quorum Quenching Activity

A substantial body of research has demonstrated the efficacy of brominated furanones against a broad spectrum of pathogenic bacteria, including Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli.[7][8] They have been shown to inhibit biofilm formation, reduce the production of virulence factors, and increase the susceptibility of biofilms to conventional antibiotics.[8]

Table 1: Representative Brominated Furanones and their Anti-Biofilm Activity

| Compound | Target Organism | Biofilm Inhibition (IC₅₀) | Reference |

| (Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Escherichia coli | ~1 µM | [9] |

| Synthetic Furanone Analog | Pseudomonas aeruginosa | ~5 µM | [10] |

| Natural Furanone Mixture | Staphylococcus aureus | Varies | [11] |

Emerging Therapeutic Applications: Anti-inflammatory and Anti-cancer Activity

Beyond their anti-infective properties, recent studies have begun to explore the potential of brominated furanones in other therapeutic areas.

-

Anti-inflammatory Activity: Several furanone derivatives have demonstrated anti-inflammatory effects by modulating the production of inflammatory mediators.[12] Their mechanism of action is thought to involve the inhibition of pro-inflammatory signaling pathways.

-

Anti-cancer Activity: Preliminary studies have indicated that certain synthetic and natural furanones exhibit cytotoxic activity against various cancer cell lines.[13] While the exact mechanisms are still being elucidated, these findings open up new avenues for the development of furanone-based oncology drugs.

Table 2: Anti-cancer Activity of Selected Furanone Derivatives

| Compound | Cancer Cell Line | IC₅₀ | Reference |

| Synthetic Furanone Analog 1 | Human Lung Carcinoma (A549) | 15 µM | [14] |

| Synthetic Furanone Analog 2 | Human Breast Cancer (MCF-7) | 25 µM | [15] |

| Natural Furanone Derivative | Human Colon Cancer (HCT-116) | > 100 µM | [13] |

Analytical Techniques: From Discovery to Modern Characterization

The analytical techniques used to study brominated furanones have evolved significantly since their initial discovery.

-

Early Elucidation (1970s): The pioneering work relied heavily on Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹H NMR) and Mass Spectrometry (MS) to piece together the fundamental structures.

-

Modern Characterization: Today, a sophisticated array of analytical tools is employed for the comprehensive characterization of these molecules. This includes:

-

High-Performance Liquid Chromatography (HPLC): For the separation and purification of individual furanones from complex mixtures.[16]

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile furanone derivatives.[7]

-

High-Resolution Mass Spectrometry (HRMS): To determine the precise elemental composition of the molecules.

-

Multidimensional NMR techniques (e.g., COSY, HMBC, HSQC): For unambiguous assignment of all proton and carbon signals, providing detailed structural and stereochemical information.[17]

-

dot